N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c17-14-5-3-13(4-6-14)16(7-9-21-10-8-16)12-18-23(19,20)15-2-1-11-22-15/h1-6,11,18H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHUWNOVAYINNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring, an oxane moiety, and a sulfonamide functional group, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Preparation of the Oxane Ring : This is achieved through cyclization reactions.
- Introduction of the Fluorophenyl Group : Typically done via electrophilic aromatic substitution.
- Coupling with the Thiophene and Sulfonamide Moieties : This step is crucial for forming the final product under specific reaction conditions.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives exhibit antimicrobial activity, particularly against certain bacterial strains. The presence of electronegative atoms, such as fluorine, enhances this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Potential : Research indicates that compounds with thiophene rings can inhibit cancer cell proliferation. They may act through mechanisms involving apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, studies on similar compounds have shown inhibition of cytochrome P450 enzymes, which play a role in drug metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives, including those structurally similar to this compound:
- Antifungal Activity : A study investigated a series of thiazole derivatives with similar structural motifs. Compounds showed significant antifungal activity against Candida species, suggesting that modifications in the phenyl moiety can enhance biological efficacy .
- Structure-Activity Relationship (SAR) : Research on thiophene-based compounds has established that substituents at specific positions significantly affect biological activity. For instance, the introduction of fluorine at the para position of a phenyl group was correlated with increased antifungal potency .
- Molecular Docking Studies : In silico studies have been conducted to predict binding affinities to target enzymes like CYP51. These studies help elucidate how structural variations influence biological interactions .
Table 1: Biological Activity Summary of Thiophene Derivatives
| Compound Name | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| Compound 2d | Antifungal | 14α-demethylase inhibition | |
| Compound 2e | Antifungal | Enzyme interaction | |
| This compound | Potential anticancer | Apoptosis induction |
Table 2: Synthesis Pathway for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Oxane precursors |
| 2 | Electrophilic substitution | Fluorinated aromatic compounds |
| 3 | Coupling | Sulfonamides |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical and Pharmacokinetic Implications
- Oxan vs. However, oxadiazole-containing analogs (e.g., ) may exhibit stronger electron-withdrawing effects, altering reactivity .
- Fluorophenyl Group : Common in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism. Its position on the oxan ring (target) versus a standalone aryl group (e.g., ) may influence steric interactions with biological targets.
- Sulfonamide Linkage : Present in all compounds, this moiety facilitates hydrogen bonding with proteins, a critical feature for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
Preparation Methods
Acid-Catalyzed Cyclization
The oxane ring is synthesized via cyclization of 4-fluorobenzyl alcohol with a tetrahydropyran precursor under acidic conditions. For example, sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the intramolecular etherification at 80–100°C for 6–12 hours. This method yields the oxane derivative with >75% purity, though purification via silica gel chromatography is often required.
Boron Trifluoride-Mediated Ring Closure
Alternative protocols employ boron trifluoride diethyl etherate (BF₃·OEt₂) to facilitate cyclization at lower temperatures (40–60°C). This method reduces side reactions such as polymerization, achieving yields of 82–88%.
Preparation of Thiophene-2-sulfonamide
The thiophene-2-sulfonamide moiety is synthesized through sequential sulfonation and amidation:
Sulfonation of Thiophene
Thiophene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield thiophene-2-sulfonyl chloride. This intermediate is highly reactive and typically used in situ due to its instability.
Amidation with Methylamine
Thiophene-2-sulfonyl chloride reacts with methylamine in dichloromethane (DCM) at room temperature, forming thiophene-2-sulfonamide with 90–95% yield. Triethylamine (TEA) is added to scavenge HCl, preventing acid-mediated degradation.
Coupling of Oxane and Thiophene-sulfonamide Moieties
The final step involves linking the oxane intermediate to the thiophene-sulfonamide group. Two strategies are prevalent:
Reductive Amination
The oxane derivative is functionalized with a bromomethyl group via radical bromination (N-bromosuccinimide, AIBN, CCl₄, 80°C). The resulting 4-(bromomethyl)-4-(4-fluorophenyl)oxane undergoes nucleophilic substitution with thiophene-2-sulfonamide in the presence of potassium carbonate (K₂CO₃) in DMF at 120°C. This method achieves 70–75% yield but requires rigorous exclusion of moisture.
Mitsunobu Reaction
A more efficient approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the oxane alcohol directly to thiophene-2-sulfonamide. Tetrahydrofuran (THF) is the solvent of choice, with yields reaching 85–90%.
Optimization and Scalability
Catalytic Systems
Palladium-based catalysts, such as Pd(dppf)Cl₂, enhance coupling efficiency in bromomethyl-substituted oxanes. Nickel catalysts (e.g., NiCl₂·dme) offer cost-effective alternatives but require higher temperatures (100–110°C).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification. Recent studies advocate for cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable efficacy with easier recovery.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Mitsunobu Reaction |
|---|---|---|
| Yield (%) | 70–75 | 85–90 |
| Reaction Time (h) | 12–18 | 4–6 |
| Purification Difficulty | High | Moderate |
| Scalability | Limited | High |
Challenges and Solutions
Byproduct Formation
Over-sulfonation during thiophene sulfonation is mitigated by strict temperature control (0–5°C) and gradual addition of ClSO₃H.
Oxane Ring Stability
The oxane intermediate is prone to acid-catalyzed ring-opening. Neutralizing reaction mixtures with aqueous NaHCO₃ immediately post-cyclization enhances stability.
Industrial-Scale Considerations
Continuous flow reactors are employed for bromomethylation and coupling steps, reducing reaction times by 50% and improving consistency . Automated systems maintain precise temperature and stoichiometric control, critical for batches exceeding 10 kg.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide?
The synthesis typically involves two key steps: (i) preparation of the oxane (tetrahydropyran) intermediate substituted with a 4-fluorophenyl group, and (ii) coupling this intermediate with thiophene-2-sulfonyl chloride under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography or recrystallization are critical for ensuring purity .
Example Protocol :
- Step 1 : React 4-fluorophenylmagnesium bromide with tetrahydropyran-4-one to form the oxane intermediate.
- Step 2 : Sulfonamide formation via nucleophilic substitution using thiophene-2-sulfonyl chloride in dichloromethane with triethylamine as a base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon connectivity (e.g., sulfonamide -SO- at ~120-130 ppm in C NMR) .
- X-ray crystallography : Resolves intramolecular hydrogen bonds and disorder in crystal packing (e.g., SHELX software for refinement) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 395.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Common issues include disorder in the oxane ring and weak diffraction due to flexible substituents. Strategies:
Q. How can computational modeling predict biological interactions of this sulfonamide derivative?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins (e.g., viral proteases or kinases). Key steps:
- Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
- Protein-ligand docking : Identify binding poses with ∆G ≤ -8 kcal/mol as high-affinity candidates .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally related sulfonamides?
Variations in assay conditions (e.g., cell lines, IC measurement protocols) and structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) significantly impact activity. For example:
- Compound A : IC = 1.2 µM (HEK293 cells) .
- Compound B : IC = 5.7 µM (HeLa cells) .
- Resolution : Standardize assays across models and validate via orthogonal methods (e.g., SPR for binding kinetics) .
Future Research Directions
- Structure-activity relationship (SAR) studies : Systematic substitution of the oxane and thiophene moieties to enhance potency .
- In vivo pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
